N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthyl group and a pyridine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide typically involves the condensation reaction between 1-naphthaldehyde and 2-pyridinecarbohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(1-naphthyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide
- N’-[(E)-1-(1-naphthyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide is unique due to its specific combination of a naphthyl group and a pyridine ring, which imparts distinct chemical reactivity and potential applications. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15N3O |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-1-ylethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H15N3O/c1-13(20-21-18(22)17-11-4-5-12-19-17)15-10-6-8-14-7-2-3-9-16(14)15/h2-12H,1H3,(H,21,22)/b20-13+ |
InChI Key |
XYUKSFYVBDBBHD-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.